Phenol, 2-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Phenol, 2-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of phenols and sulfones. This compound is characterized by the presence of a phenol group and a sulfonyl group attached to a methyl-substituted benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4-methylphenyl)sulfonyl]- typically involves the sulfonylation of phenol derivatives. One common method is the reaction of phenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[(4-methylphenyl)sulfonyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the sulfonylation process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for potential therapeutic applications, including as a COX-2 inhibitor.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Phenol, 2-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Phenol, 2-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds such as:
Phenol, 2-[(4-chlorophenyl)sulfonyl]-: Similar structure but with a chlorine substituent instead of a methyl group.
Phenol, 2-[(4-nitrophenyl)sulfonyl]-: Contains a nitro group, which imparts different chemical properties.
Phenol, 2-[(4-methoxyphenyl)sulfonyl]-: Features a methoxy group, affecting its reactivity and applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h2-9,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNCNZGRNOWBKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446907 |
Source
|
Record name | Phenol, 2-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10371-01-4 |
Source
|
Record name | Phenol, 2-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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